molecular formula C20H20FN3O3 B2933680 N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034527-37-0

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No. B2933680
CAS RN: 2034527-37-0
M. Wt: 369.396
InChI Key: UTFQHZJELQTYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H20FN3O3 and its molecular weight is 369.396. The purity is usually 95%.
BenchChem offers high-quality N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Research on neurokinin-1 receptor antagonists, like the compound 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrates applications in treating emesis and depression due to its high affinity and oral activity as an antagonist with significant solubility in water Harrison et al., 2001.

Orexin Receptor Mechanisms

The study on orexin receptor mechanisms, particularly the effects of selective antagonism on compulsive food consumption, showcases the therapeutic potential of targeting orexin receptors for binge eating and possibly other eating disorders. Compounds like GSK1059865 and SB-649868 have shown selective reduction in binge eating for highly palatable food without affecting standard food pellet intake, highlighting a novel pharmacological treatment avenue Piccoli et al., 2012.

Glycolic Acid Oxidase Inhibition

An extensive series of novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, prepared as inhibitors of glycolic acid oxidase, demonstrates the compound's potential to address conditions like hyperoxaluria by effectively reducing urinary oxalate levels through chronic administration Rooney et al., 1983.

properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-12-3-5-15(10-16(12)21)23-20(27)19(26)22-11-18(25)14-4-6-17-13(9-14)7-8-24(17)2/h3-10,18,25H,11H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFQHZJELQTYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-fluoro-4-methylphenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

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